molecular formula C19H21NO B2650339 N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 328964-74-5

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2650339
CAS No.: 328964-74-5
M. Wt: 279.383
InChI Key: BFAVPAKNECPUSW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a phenyl group at the 1-position of the cyclopentane ring and a carboxamide moiety substituted with a 3-methylphenyl group. Its molecular formula is C₁₉H₂₁NO, with a calculated molecular weight of 279.38 g/mol. The compound’s structure combines a rigid cyclopentane core with aromatic substituents, a design motif common in medicinal and agrochemical research for modulating physicochemical properties and biological activity .

Properties

IUPAC Name

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-8-7-11-17(14-15)20-18(21)19(12-5-6-13-19)16-9-3-2-4-10-16/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAVPAKNECPUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-methylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues, their substituents, molecular properties, and research or commercial relevance:

Compound Name Substituent on Amide Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications
N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide 3-methylphenyl C₁₉H₂₁NO 279.38 Target compound; structural baseline
N-(3-nitrophenyl) derivative 3-nitrophenyl C₁₈H₁₈N₂O₃ 310.30 Research use (Biosynth); nitro group introduces electron-withdrawing effects
N-(4-chloro-2-nitrophenyl) derivative 4-chloro-2-nitrophenyl C₁₈H₁₇ClN₂O₃ 344.80 Commercial availability (CymitQuimica); halogen-nitro combination enhances polarity
N-(3-acetylphenyl) derivative 3-acetylphenyl C₂₀H₂₁NO₂ 307.39 Screening compound (ChemDiv); acetyl group may influence metabolic stability
N-(3,4,5-trimethoxyphenyl) derivative 3,4,5-trimethoxyphenyl C₂₁H₂₃NO₄ 353.41 Methoxy groups enhance solubility; unknown biological activity
N-{[3-(trifluoromethyl)phenyl]methyl} derivative 3-trifluoromethylphenylmethyl C₂₀H₂₀F₃NO 347.37 Trifluoromethyl group improves lipophilicity and bioavailability
N-(3-methyl-4-nitrophenyl) derivative 3-methyl-4-nitrophenyl C₁₉H₂₀N₂O₃ 324.37 Nitro and methyl synergy; potential agrochemical applications

Structural and Physicochemical Comparisons

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase molecular polarity and may enhance binding to hydrophobic pockets in biological targets. Electron-donating groups (e.g., methyl in the target compound, methoxy in ) improve solubility but may reduce metabolic stability.
  • Molecular Weight Trends :
    Derivatives with nitro (310–344 g/mol) or trifluoromethyl (347 g/mol) groups exhibit higher molecular weights compared to the methyl-substituted baseline compound (279 g/mol), influencing pharmacokinetic properties like diffusion rates and membrane permeability.

Hypothesized Structure-Activity Relationships (SAR)

  • Nitro Derivatives : The 3-nitro group in may enhance reactivity in redox environments, while the 4-chloro-2-nitro substitution in could optimize steric interactions in pesticidal applications (cf. cyprofuram in ).
  • Methoxy Derivatives : The 3,4,5-trimethoxyphenyl group in mirrors substituents in tubulin inhibitors (e.g., colchicine), though activity remains unconfirmed.

Biological Activity

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide, a compound belonging to the class of carboxamides, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with various biological targets, particularly its inhibitory effects on specific enzymes and its implications in treating neurodegenerative disorders.

Inhibitory Effects on Monoamine Oxidase

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters. Specifically, certain analogs of this compound have shown dual inhibition of both MAO-A and MAO-B:

  • IC50 Values : Some compounds displayed IC50 values of 1.38 µM for MAO-A and 2.48 µM for MAO-B, indicating potent inhibitory effects .
  • Mechanism of Action : Molecular docking studies revealed critical interactions between these compounds and amino acid residues in the active sites of MAO-A and MAO-B, suggesting a mechanism that could be exploited for therapeutic purposes in depression and neurodegenerative diseases .

Cholinesterase Inhibition

In addition to MAO inhibition, some derivatives have also been evaluated for their activity against cholinesterases (ChE), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • Inhibition Rates : Certain compounds showed inhibition rates of approximately 49% against ChE enzymes, which are essential for regulating neurotransmitter levels in the brain .
  • Therapeutic Implications : Inhibiting these enzymes may enhance cholinergic signaling, offering a potential strategy for treating Alzheimer's disease by increasing acetylcholine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship (SAR). Variations in the chemical structure significantly influence the compound's pharmacological properties:

Compound VariantMAO-A IC50 (µM)MAO-B IC50 (µM)AChE Inhibition (%)BChE Inhibition (%)
Compound 2i1.382.484949
Compound 2j2.003.004550
Compound 2t1.752.905052

This table illustrates how small modifications to the chemical structure can lead to varying degrees of biological activity.

Research Findings

A detailed examination of recent literature reveals that compounds related to this compound are being explored for their potential roles in managing pain and neurodegenerative disorders:

  • Pain Management : Some derivatives have exhibited analgesic properties by interacting with pain pathways, suggesting a multifaceted role in therapeutic applications .

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